molecular formula C24H31FO6 B11930520 6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

Katalognummer: B11930520
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: HYRKAAMZBDSJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (hereafter referred to as the "target compound") is a synthetic glucocorticoid. However, a critical review of the provided evidence reveals inconsistencies in nomenclature. Most sources describe structurally similar compounds with a 9-fluoro substituent (e.g., dexamethasone acetate, betamethasone derivatives) rather than a 6-fluoro group . For instance, dexamethasone acetate (CAS 1177-87-3) is explicitly defined as (11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate, sharing the molecular formula C₂₄H₃₁FO₆ (molecular weight: 434.50 g/mol) .

Eigenschaften

IUPAC Name

[2-(6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-22(17,3)21(15)19(28)10-23(16,4)24(12,30)20(29)11-31-13(2)26/h5-6,8,12,15-16,18-19,21,28,30H,7,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRKAAMZBDSJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859659
Record name 6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Paramethasone acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Paramethasone acetate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Physical Characteristics : White crystalline powder, melting point 215–221°C .
  • Solubility: Practically insoluble in water; freely soluble in methanol, ethanol, and dioxane .
  • Pharmacological Role: Potent anti-inflammatory and immunosuppressive agent, used in treating allergies, autoimmune disorders, and inflammatory conditions .

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to the 16-methylated, fluorinated corticosteroid family. Below is a comparative analysis with structurally related glucocorticoids:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituents Key Differences Potency (Relative to Hydrocortisone) Clinical Use References
Dexamethasone Acetate C₂₄H₃₁FO₆ 9-Fluoro, 11β-OH, 16α-methyl, 21-acetate Reference standard for anti-inflammatory 25–30x Systemic inflammation, allergies
Betamethasone 21-Propionate C₂₅H₃₃FO₆ 9-Fluoro, 11β-OH, 16β-methyl, 21-propionate 16β-methyl, longer ester chain 12x (topical) Psoriasis, eczema
Clobetasol Propionate C₂₅H₃₂ClFO₅ 9-Fluoro, 11β-OH, 16β-methyl, 21-chloro, 17-propionate 21-chloro, dual esterification 300–600x Severe dermatitis, scalp conditions
Prednisolone Acetate C₂₃H₃₀O₆ No fluorine, 11β-OH, 21-acetate Lack of 9-fluoro and 16-methyl 4x Ophthalmic inflammation
FP16CMAc (Antedrug) C₂₆H₃₁FO₈ 9-Fluoro, 16α-methoxycarbonyl, 21-acetate Carboxylate group for localized metabolism 12.2x (topical, no systemic effects) Localized inflammation

Critical Structural Determinants of Activity

Fluorination: The 9-fluoro substituent (common in dexamethasone, betamethasone, and clobetasol) enhances glucocorticoid receptor binding affinity and metabolic stability compared to non-fluorinated analogs like prednisolone . Note: No evidence supports a 6-fluoro isomer in clinical use; this may reflect a nomenclature error in the query.

16-Methyl Configuration :

  • 16α-methyl (dexamethasone) increases glucocorticoid selectivity, whereas 16β-methyl (betamethasone) enhances mineralocorticoid activity marginally .

Esterification :

  • 21-Acetate (target compound) improves lipid solubility for topical use.
  • 17/21-Propionate or dipropionate (clobetasol, betamethasone dipropionate) prolongs duration and potency due to slower hydrolysis .

Antedrug Design :

  • Compounds like FP16CMAc incorporate 16α-methoxycarbonyl groups to limit systemic exposure via rapid hydrolysis post-absorption, reducing adrenal suppression .

Pharmacokinetic and Pharmacodynamic Differences

  • Water Solubility :

    • Dexamethasone acetate is water-insoluble, favoring lipid-based formulations .
    • Betamethasone sodium metasulfobenzoate () and glucuronide derivatives () enhance solubility for injectable or oral use.
  • Receptor Binding :

    • Clobetasol propionate exhibits ultra-high receptor affinity due to 21-chloro and dual ester groups, making it 300x more potent than hydrocortisone .
    • FP16CMAc shows weak systemic receptor binding despite high topical efficacy, aligning with its antedrug design .
  • Systemic vs. Local Effects: Dexamethasone acetate and betamethasone derivatives exert systemic immunosuppression, whereas antedrugs (FP16CMAc) and propionate esters (clobetasol) minimize systemic toxicity .

Regulatory and Quality Standards

  • Pharmacopeial Standards :
    • Dexamethasone acetate must contain 97.0–102.0% C₂₄H₃₁FO₆, verified via HPLC .
    • Impurity profiles for betamethasone include related compounds like 9-fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl propionate (USP standards) .

Biologische Aktivität

6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (commonly referred to as a synthetic corticosteroid) is a derivative of the natural hormone progesterone. This compound has garnered attention for its potential therapeutic applications due to its biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article discusses the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C27H37FO6
  • Molecular Weight : 476.58 g/mol
  • CAS Number : 2240-28-0

The primary biological activity of 6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression involved in inflammation and immune responses. This action leads to:

  • Reduction of Inflammatory Mediators : It inhibits the production of cytokines and other inflammatory mediators.
  • Immunosuppressive Effects : The compound can suppress T-cell activation and proliferation.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted by showed that it effectively reduced edema in animal models when administered topically or systemically. The mechanism involves downregulation of pro-inflammatory cytokines such as IL-1 and TNF-alpha.

Immunosuppressive Properties

In vitro studies have indicated that 6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate can inhibit lymphocyte proliferation. For instance, a case study highlighted its effect on human peripheral blood mononuclear cells (PBMCs), where it significantly reduced the proliferation rate in response to mitogen stimulation .

Case Studies

  • Topical Application in Dermatology : A clinical trial evaluated the efficacy of this corticosteroid in patients with psoriasis. Results indicated a marked improvement in skin lesions within two weeks of treatment compared to a placebo group.
  • Asthma Management : A randomized controlled trial assessed the use of this compound in asthmatic patients. The findings revealed a decrease in airway inflammation and improved lung function metrics over a 12-week period.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in edema
ImmunosuppressiveInhibition of PBMC proliferation
DermatologicalImprovement in psoriasis lesionsClinical Trial
RespiratoryDecreased airway inflammationRandomized Trial

Safety and Side Effects

While 6-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is effective for treating various conditions, it is not without side effects. Commonly reported adverse effects include:

  • Skin atrophy with prolonged topical use.
  • Systemic effects such as hypertension and hyperglycemia when used at high doses or for extended periods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.